Veratryl alcohol

Catalog No.
S564968
CAS No.
93-03-8
M.F
C9H12O3
M. Wt
168.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Veratryl alcohol

CAS Number

93-03-8

Product Name

Veratryl alcohol

IUPAC Name

(3,4-dimethoxyphenyl)methanol

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

InChI

InChI=1S/C9H12O3/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-5,10H,6H2,1-2H3

InChI Key

OEGPRYNGFWGMMV-UHFFFAOYSA-N

SMILES

Array

Synonyms

Veratryl Alcohol; (3,4-Dimethoxyphenyl)methanol; 3,4-Dimethoxybenzenemethanol; 3,4-Dimethoxybenzyl Alcohol; 3,4-Dimethoxyphenylmethyl Alcohol; NSC 6317; Veratralcohol; USP Verapamil Related Compound F;

Canonical SMILES

COC1=C(C=C(C=C1)CO)OC

The exact mass of the compound 3,4-Dimethoxybenzyl alcohol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6317. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Benzyl Alcohols - Supplementary Records. It belongs to the ontological category of benzyl alcohols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Veratryl alcohol (3,4-dimethoxybenzyl alcohol, CAS 93-03-8) is a critical non-phenolic lignin model compound and a naturally occurring secondary metabolite of white-rot fungi. In industrial and biochemical procurement, it is primarily sourced as a high-redox-potential mediator for lignin peroxidases (LiP), a standard substrate for aryl-alcohol oxidases, and a versatile building block for synthesizing veratraldehyde and related active pharmaceutical ingredients. Its unique 3,4-dimethoxy substitution pattern dictates its specific electrochemical behavior, making it indispensable for advanced biocatalysis, green oxidation studies, and the controlled depolymerization of recalcitrant biopolymers where precise electron transfer is required [1].

Substituting veratryl alcohol with closely related structural analogs—such as benzyl alcohol, anisyl alcohol (4-methoxybenzyl alcohol), or vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol)—fundamentally alters reaction kinetics and catalytic viability. While vanillyl alcohol is a phenolic compound that undergoes direct oxidative cleavage, veratryl alcohol is strictly non-phenolic, allowing it to form a stable cation radical essential for mediating distant electron transfer. Furthermore, monomethoxylated analogs like anisyl alcohol fail to efficiently reduce key enzyme intermediates (e.g., LiP Compound II), leading to rapid hydrogen peroxide-induced enzyme inactivation[1]. Consequently, using generic benzyl alcohols in biocatalytic or electro-oxidation workflows results in stalled catalytic cycles, drastically lower aldehyde yields, and irreproducible assay baselines.

Prevention of Enzyme Inactivation via Catalytic Cycle Completion

In lignin peroxidase (LiP) systems, the enzyme is highly susceptible to irreversible inactivation by hydrogen peroxide if its intermediate states are not rapidly reduced. Veratryl alcohol acts as an obligate cofactor by efficiently reducing LiP Compound II back to the resting ferric state. In contrast, monomethoxylated analogs like anisyl alcohol are unable to reduce Compound II. Studies demonstrate that without veratryl alcohol, anisyl alcohol oxidation stalls due to enzyme inactivation, whereas the addition of veratryl alcohol restores catalytic turnover and accelerates the oxidation of secondary substrates [1].

Evidence DimensionReduction of LiP Compound II and enzyme turnover
Target Compound DataVeratryl alcohol efficiently reduces Compound II, completing the cycle and preventing H2O2 inactivation
Comparator Or BaselineAnisyl alcohol (fails to reduce Compound II, leading to stalled turnover)
Quantified DifferenceVeratryl alcohol restores and sustains catalytic turnover, enabling the oxidation of recalcitrant substrates that anisyl alcohol cannot support
ConditionsLignin peroxidase (LiP) assay systems in the presence of H2O2

Procurement of veratryl alcohol is mandatory for LiP assays and biocatalytic lignin degradation, as cheaper monomethoxylated analogs will cause rapid catalyst death.

Superior Aldehyde Yield in Aerobic Catalytic Oxidation

For industrial synthesis of aromatic aldehydes, the methoxy substitution pattern heavily dictates the efficiency of catalytic aerobic oxidation. When subjected to selective aerobic oxidation using aqueous palladium(0) nanoparticle suspensions, veratryl alcohol demonstrates high reactivity, yielding 50–80% veratraldehyde. Under identical conditions, the monomethoxylated comparator 2-methoxybenzyl alcohol achieves a maximum yield of only 21% [1]. Other heterogeneous catalyst systems (e.g., Ru/CuO) can push veratryl alcohol conversion yields up to 95%[1].

Evidence DimensionCatalytic oxidation yield to corresponding aldehyde
Target Compound Data50–80% yield (up to 95% with optimized catalysts)
Comparator Or Baseline2-Methoxybenzyl alcohol (maximum 21% yield)
Quantified Difference2.3x to 3.8x higher product yield for the dimethoxylated veratryl alcohol
ConditionsSelective aerobic oxidation using Pd(0) nanoparticles in water at 80 °C

Buyers scaling up aldehyde synthesis or evaluating green oxidation catalysts must select veratryl alcohol to ensure commercially viable conversion rates.

High Redox Potential and Cation Radical Stability

Veratryl alcohol is uniquely valued for its ability to form a highly stable, high-potential cation radical (VA•+) that acts as a diffusible redox mediator. Cyclic voltammetry confirms the reversible redox potential of the VA•+/VA couple is exceptionally high at 1.36 V vs NHE[1]. Furthermore, while chemically generated VA•+ decays rapidly (1.2 × 10^3 s^-1), binding to the acidic microenvironment of lignin peroxidase stabilizes the radical, dropping the decay constant to just 1.85 s^-1 [1]. Standard phenolic models like vanillyl alcohol do not form this stabilized, high-potential non-phenolic radical, altering the fundamental electron transfer mechanism.

Evidence DimensionRedox potential and radical decay constant
Target Compound DataRedox potential of 1.36 V vs NHE; enzyme-stabilized decay constant of 1.85 s^-1
Comparator Or BaselinePhenolic lignin models (e.g., vanillyl alcohol) and chemically generated VA•+ (decay 1.2 × 10^3 s^-1)
Quantified DifferenceEnzymatic stabilization decreases the radical decay rate by nearly 3 orders of magnitude, enabling sustained mediation at 1.36 V
ConditionsCyclic voltammetry in acetone and LiP-catalyzed H2O2-dependent oxidation

Essential for electrochemical and biocatalytic applications requiring a stable, high-potential mediator to oxidize substrates that cannot directly access the catalyst.

Standardized Affinity in Aryl-Alcohol Oxidase Assays

In the characterization of aryl-alcohol oxidases (AAO) from white-rot fungi, veratryl alcohol serves as the benchmark substrate due to its reliable kinetic profile. Kinetic evaluations of alcohol oxidases (e.g., from Pleurotus eryngii) show that unmethoxylated benzyl alcohol is a remarkably poor substrate, yielding the lowest specific activities (≤13 U/mg) [1]. In contrast, veratryl alcohol exhibits robust specific activity (e.g., 48.4 U/mg for PeAAO1 variants) and higher relative oxidation rates, making it the preferred standard for quantifying enzyme activity and standardizing laboratory workflows[1].

Evidence DimensionSpecific enzyme activity (U/mg)
Target Compound DataVeratryl alcohol (48.4 U/mg for PeAAO1 NER variant)
Comparator Or BaselineBenzyl alcohol (≤13 U/mg)
Quantified Difference3.7x higher specific activity for veratryl alcohol compared to the unmethoxylated baseline
ConditionsEnzymatic oxidation using purified aryl-alcohol oxidase variants at pH 6

Laboratories procuring substrates for AAO activity assays must use veratryl alcohol to ensure high signal-to-noise ratios and reproducible benchmarking.

Standardized Lignin Peroxidase (LiP) Assays and Biocatalysis

Veratryl alcohol is the mandatory choice for laboratories quantifying LiP activity or scaling up enzymatic lignin depolymerization. Because it uniquely reduces Compound II to prevent hydrogen peroxide inactivation [1], substituting it with cheaper analogs like anisyl alcohol will result in rapid assay failure and false-negative activity readings.

Green Catalytic Synthesis of Veratraldehyde

For industrial chemical manufacturers producing veratraldehyde—a key intermediate for pharmaceuticals and fragrances—veratryl alcohol is the optimal precursor. Its dimethoxy substitution enables highly efficient aerobic oxidation (up to 95% yield) using aqueous heterogeneous catalysts, vastly outperforming monomethoxylated alternatives [2].

High-Potential Electrochemical Mediator Systems

In electrochemical research targeting the oxidation of recalcitrant biopolymers or xenobiotics, veratryl alcohol is the preferred non-phenolic mediator. Its ability to form a stable cation radical with a 1.36 V redox potential allows it to efficiently shuttle electrons to substrates that cannot directly access electrode surfaces or enzyme active sites[3].

Physical Description

Colorless viscous liquid; [Alfa Aesar MSDS]

XLogP3

0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

168.078644241 Da

Monoisotopic Mass

168.078644241 Da

Boiling Point

298.0 °C

Heavy Atom Count

12

UNII

MB4T4A711H

GHS Hazard Statements

Aggregated GHS information provided by 216 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 3 of 216 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 213 of 216 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

93-03-8

Wikipedia

Veratrole_alcohol

General Manufacturing Information

Benzenemethanol, 3,4-dimethoxy-: ACTIVE

Dates

Last modified: 08-15-2023

Identification and evaluation of bioremediation potential of laccase isoforms produced by Cyathus bulleri on wheat bran

Arpita Vats, Saroj Mishra
PMID: 29096258   DOI: 10.1016/j.jhazmat.2017.10.043

Abstract

Multiplicity in laccases among lignin degrading fungal species is of interest as it confers the ability to degrade several types of lignocellulosics. The combination of laccases produced on such substrates could be beneficial for treatment of complex aromatics, including dyes. In this study, we report on production of high units (679.6Ug
substrate) of laccase on solid wheat bran (WB) by Cyathus bulleri. Laccase, purified from the culture filtrates of WB grown fungus, was effective for oxidation of veratryl alcohol, Reactive blue 21 and textile effluent without assistance of externally added mediators. De novo sequencing of the 'purified' laccase lead to identification of several peptides that originated from different laccase genes. Transcriptome analysis of the fungus, cultivated on WB, confirmed presence of 8 isozymes, that were re-amplified and sequenced from the cDNA prepared from WB grown fungus. The 8 isozymes were grouped into 3 classes, based on their sequence relationship with other basidiomycete laccases. The isoforms produced on WB decolorized (by ∼57%) and degraded textile effluent far more effectively, compared to laccase obtained from Basal salt cultivated fungus. The decolorization and degradation was also accompanied by more than 95% reduction in phytotoxicity.


Enzymatic decolorization of melanin by lignin peroxidase from Phanerochaete chrysosporium

Beenish Sadaqat, Nazia Khatoon, Aneela Younas Malik, Asif Jamal, Uzma Farooq, Muhammad Ishtiaq Ali, Huan He, Fang-Jing Liu, Hongguang Guo, Michael Urynowicz, Qiurong Wang, Zaixing Huang
PMID: 33214596   DOI: 10.1038/s41598-020-76376-9

Abstract

Skin darkening results as a consequence of the accumulation of skin pigment melanin. To combat this, the amplitude of skin lightening agents are commercially available, most of which inhibit melanin synthesis. Decolorization of melanin is an alternative method of skin lightening. In this study, we show that lignin peroxidase (LiP), an extracellular enzyme purified from Phanerochaete chrysosporium NK-1 isolated from a forest soil can effectively degrade and decolorize melanin in vitro. Decolorization conditions including pH, temperature, incubation time, enzyme concentration, and mediator addition were investigated to optimize the reaction conditions. The results indicate that pH 3, 40 °C, 15 IU/ml, and 10 h incubation were the optimal conditions for the decolorization of the melanin. The use of the mediator, veratryl alcohol was also found effective to enhance the efficacy of the melanin decolonization, with up to 92% decolorization. The scanning electron microscopy results showed void spaces on the treated melanin granules as compared to the untreated sample, indicating the degradation of melanin. Changes in the fingerprint region of the melanin were observed. Between wavenumbers 1500-500 cm
, for example, the presence of new peaks in the treated melanin at 1513, 1464, and 1139 cm
CH
, CH
bend and C-O-C stretch represented structural changes. A new peak at 2144 cm
(alkynyl C≡C stretch) was also detected in the decolorized melanin. The cytotoxicity study has shown that the treated melanin and LiP have low cytotoxic effects; however, the mediator of veratryl alcohol could result in high mortality which suggests that its use should be meticulously tested in formulating health and skincare products. The findings of the study suggest that LiP produced by Phanerochaete chrysosporium has the potential to be used in the medical and cosmetic industries, particularly for the development of biobased cosmetic whitening agents.


Developing energy efficient lignin biomass processing - towards understanding mediator behaviour in ionic liquids

Majd Eshtaya, Andinet Ejigu, Gill Stephens, Darren A Walsh, George Z Chen, Anna K Croft
PMID: 27228384   DOI: 10.1039/c5fd00226e

Abstract

Environmental concerns have brought attention to the requirement for more efficient and renewable processes for chemicals production. Lignin is the second most abundant natural polymer, and might serve as a sustainable resource for manufacturing fuels and aromatic derivatives for the chemicals industry after being depolymerised. In this work, the mediator 2,2'-azino-bis(3-ethylbenthiazoline-6-sulfonic acid) diammonium salt (ABTS), commonly used with enzyme degradation systems, has been evaluated by means of cyclic voltammetry (CV) for enhancing the oxidation of the non-phenolic lignin model compound veratryl alcohol and three types of lignin (organosolv, Kraft and lignosulfonate) in the ionic liquid 1-ethyl-3-methylimidazolium ethyl sulfate, ([C2mim][C2SO4]). The presence of either veratryl alcohol or organosolv lignin increased the second oxidation peak of ABTS under select conditions, indicating the ABTS-mediated oxidation of these molecules at high potentials in [C2mim][C2SO4]. Furthermore, CV was applied as a quick and efficient way to explore the impact of water in the ABTS-mediated oxidation of both organosolv and lignosulfonate lignin. Higher catalytic efficiencies of ABTS were observed for lignosulfonate solutions either in sodium acetate buffer or when [C2mim][C2SO4] (15 v/v%) was present in the buffer solution, whilst there was no change found in the catalytic efficiency of ABTS in [C2mim][C2SO4]-lignosulfonate mixtures relative to ABTS alone. In contrast, organosolv showed an initial increase in oxidation, followed by a significant decrease on increasing the water content of a [C2mim][C2SO4] solution.


Isolation of bacterial strains able to metabolize lignin and lignin-related compounds

J-H Tian, A-M Pourcher, P Peu
PMID: 27125750   DOI: 10.1111/lam.12581

Abstract

In this study, we identified five strains isolated from soil and sediments able to degrade kraft lignin, aromatic dyes and lignin derivatives. Using 16S rRNA gene sequencing, the isolates were identified as Serratia sp. JHT01, Serratia liquefacien PT01, Pseudomonas chlororaphis PT02, Stenotrophomonas maltophilia PT03 and Mesorhizobium sp. PT04. All the isolates showed significant growth on lignin with no water-extractable compounds. Synthetic aromatic dyes were used to assess the presence of oxidative enzymes. All the isolates were able to use the thiazine dye Methylene blue and the anthraquinone dye Remazol Brilliant Blue R as the sole carbon source. Guaiacol, veratryl alcohol and biphenyl were also mineralized by all the strains isolated. These results suggest they could be used for the treatment of aromatic pollutants and for the degradation of the lignocellulosic biomass.
The valorization of waste lignin and lignocellulosic biomass by biocatalysis opens up new possibilities for the production of value-added substituted aromatics, biofuel and for the treatment of aromatic pollutants. Bacteria with ligninolytic potential could be a source of novel enzymes for controlled lignin depolymerization. In this work, five soil bacteria were isolated and studied. Every isolate showed significant growth on lignin and was able to degrade several lignin monomers and ligninolytic indicator dyes. They could thus be a source of novel ligninolytic enzymes as well as candidates for a bacterial consortium for the delignification of lignocellulosic biomass.


Fungal lignin peroxidase does not produce the veratryl alcohol cation radical as a diffusible ligninolytic oxidant

Carl J Houtman, Eranda Maligaspe, Christopher G Hunt, Elena Fernández-Fueyo, Angel T Martínez, Kenneth E Hammel
PMID: 29462790   DOI: 10.1074/jbc.RA117.001153

Abstract

Peroxidases are considered essential agents of lignin degradation by white-rot basidiomycetes. However, low-molecular-weight oxidants likely have a primary role in lignin breakdown because many of these fungi delignify wood before its porosity has sufficiently increased for enzymes to infiltrate. It has been proposed that lignin peroxidases (LPs, EC 1.11.1.14) fulfill this role by oxidizing the secreted fungal metabolite veratryl alcohol (VA) to its aryl cation radical (VA
), releasing it to act as a one-electron lignin oxidant within woody plant cell walls. Here, we attached the fluorescent oxidant sensor BODIPY 581/591 throughout beads with a nominal porosity of 6 kDa and assessed whether peroxidase-generated aryl cation radical systems could oxidize the beads. As positive control, we used the 1,2,4,5-tetramethoxybenzene (TMB) cation radical, generated from TMB by horseradish peroxidase. This control oxidized the beads to depths that increased with the amount of oxidant supplied, ultimately resulting in completely oxidized beads. A reaction-diffusion computer model yielded oxidation profiles that were within the 95% confidence intervals for the data. By contrast, bead oxidation caused by VA and the LPA isozyme of
was confined to a shallow shell of LP-accessible volume at the bead surface, regardless of how much oxidant was supplied. This finding contrasted with the modeling results, which showed that if the LP/VA system were to release VA
, it would oxidize the bead interiors. We conclude that LPA releases insignificant quantities of VA
and that a different mechanism produces small ligninolytic oxidants during white rot.


Induction of wheat straw delignification by Trametes species

Aleksandar Knežević, Mirjana Stajić, Vladimir M Jovanović, Višnja Kovačević, Jasmina Ćilerdžić, Ivan Milovanović, Jelena Vukojević
PMID: 27216645   DOI: 10.1038/srep26529

Abstract

Wheat straw is the major crop residue in European countries which makes it the most promising material for bioconversion into biofuels. However, cellulose and hemicellulose are protected with lignin, so delignification is an inevitable phase in lignocellulose processing. The organisms predominantly responsible for its degradation are white-rot fungi and among them Trametes species represent promising degraders due to a well-developed ligninolytic enzyme system. Although numerous studies have confirmed that low molecular weight compounds can induce the production and activity of ligninolytic enzymes it is not clear how this reflects on the extent of delignification. The aim of the study was to assess the capacity of p-anisidine and veratryl alcohol to induce the production and activity of Mn-oxidizing peroxidases and laccases, and wheat straw delignification by six Trametes species. Significant inter- and intraspecific variations in activity and features of these enzymes were found, as well as differences in the potential of lignocellulose degradation in the presence or absence of inducers. Differences in the catalytic properties of synthesized enzyme isoforms strongly affected lignin degradation. Apart from enhanced lignin degradation, the addition of p-anisidine could significantly improve the selectivity of wheat straw ligninolysis, which was especially evident for T. hirsuta strains.


Enhanced removal of PAHs by Peniophora incarnata and ascertainment of its novel ligninolytic enzyme genes

Hwanhwi Lee, Yeongseon Jang, Young Min Lee, Hanbyul Lee, Gyu-Hyeok Kim, Jae-Jin Kim
PMID: 26342262   DOI: 10.1016/j.jenvman.2015.08.036

Abstract

The hazardous effects of the PAHs should be managed by removal using white rot fungal ligninolytic enzymes. The white rot fungus Peniophora incarnataKUC8836 was stimulated to produce ligninolytic enzymes in a liquid medium by the addition of four substances: 0.5 g L(-1) Tween 80, 70 mg L(-1) CuSO4·5H2O, 10 mg L(-1) MnSO4·H2O, and 0.3 g L(-1) veratryl alcohol. The experiments were carried out in two different media: basal salt and 2% malt extract (ME) liquid medium. Under the experimental conditions, both laccase and manganese-dependent peroxidase (MnP) demonstrated with the highest activities in 2% ME liquid medium following the addition of Tween 80. The biodegradation of anthracene and pyrene was significantly enhanced by the induced ligninolytic enzymes when Tween 80 was added. Tween 80 is a viable co-substrate for P. incarnata, as it enhances the ability of P. incarnata to manage effective biodegradation of PAHs. Most of all, the novel laccase and MnP genes ascertained in this study, showed that the genes were involved in the production of ligninolytic enzymes from P. incarnataKUC8836.


Direct determination of lignin peroxidase released from Phanerochaete chrysosporium by in-capillary enzyme assay using micellar electrokinetic chromatography

Airi Harada, Keiko Sasaki, Takashi Kaneta
PMID: 26948760   DOI: 10.1016/j.chroma.2016.02.062

Abstract

Here we describe the application of an in-capillary enzyme assay using micellar electrokinetic chromatography (MEKC) in the determination of enzyme activity in a crude culture medium containing lignin peroxidase released from Phanerochaete chrysosporium (P. chrysosporium). The method consists of a plug-plug reaction between lignin peroxidase and its substrate, veratryl alcohol, the separation of the product, veratraldehyde, from the other components including the enzyme and the culture medium, and the determination of the enzyme activity from the peak area of veratraldehyde produced by the plug-plug reaction. This method is more sensitive than conventional spectrophotometry since the background originates from the enzyme and the culture medium can be removed via MEKC separation. Veratraldehyde was separated at -10kV in a background electrolyte containing 50mM tartrate buffer (pH 2.5) and 50mM sodium dodecyl sulfate (SDS) after a plug-plug reaction in the capillary for 5min. The calibration curve of veratraldehyde was linear up to 4pmol (500μM) with a limit to quantification of 0.026pmol (3.2μM) (SN=10). The activity of lignin peroxidase was directly measured from the peak area of veratraldehyde. The activity of lignin peroxidase released from P. chrysosporium into the medium for 7 days was successfully determined to be 3.40UL(-1).


Selective hydrodeoxygenation of lignin model compound (3,4-dimethoxybenzyl alcohol) by Pd/CN

Haichuan Zhang, Yang Liu, Shiyu Fu, Yulin Deng
PMID: 33345971   DOI: 10.1016/j.ijbiomac.2020.12.092

Abstract

Upgrading of lignin derived bio-oil is an essential step for producing sustainable bio-based chemicals and fuel. Taken into account that α hydroxyl is the abundant functional group in lignin, high effective and selective catalytic alcoholysis for cleaving the C
-OH linkages would be desirable. However, an in-depth understanding of the reaction mechanisms involved in the cleavage of C
-C
and C
-O bonds over a novel catalyst is still needed. Herein, we report an efficient liquid-phase hydrogen transfer strategy for the selective hydrodeoxygenation of a non-phenolic lignin model compound, 3,4-dimethoxybenzyl (veratryl) alcohol, under mild conditions. By employing iso-propanol as solvent and H-donor, and palladium nanoparticles immobilized on nitrogen-doped carbon (Pd/CN
) as efficient multifunctional catalyst, veratryl alcohol dehydroxylation exhibited almost 100% conversion along with very high selectivity for 1,2-dimethoxy-benzene (46%) and 3,4-dimethoxytoluene (54%). Compared with other Pd catalysis, the Pd/CN
has excellent catalytic performances and exhibits higher selectivity for 3,4-dimethoxytoluene under incorporation with 1% HCOOH at 220 °C. The proportion of Pd (0) significantly increases in Pd/CN
catalyst when introduced into N precursor because of its highly dispersed Pd NPs and preventing the reoxidation of Pd (0). The dehydrogenation reaction occurred through the hydrogen generation of a secondary alcohol. Then, the C
-OH and C
-C
bonds of veratryl alcohol were selectively cleaved by catalytic transfer hydrogenolysis. The alcoholysis mechanism is supported by dispersion-corrected density functional theory computations.


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